

# A Technical Guide to NHC-Triphosphate: The Active Metabolite of Molnupiravir

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## Compound of Interest

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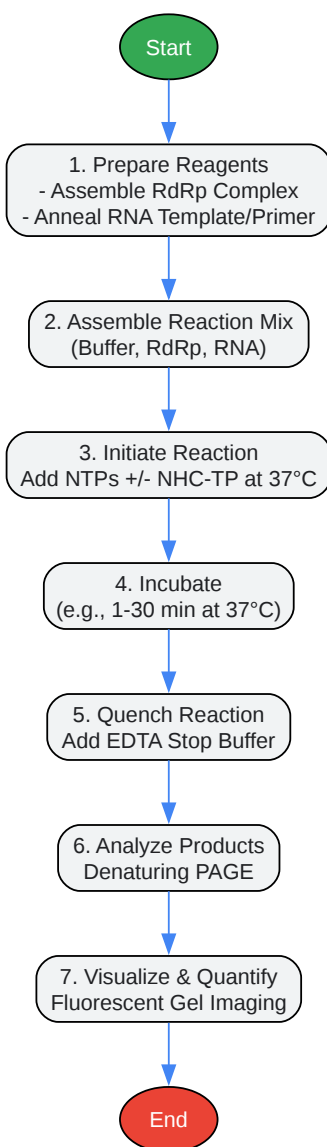
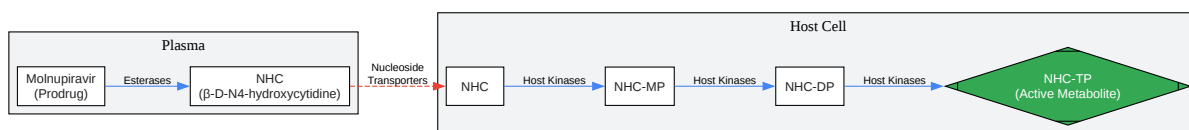
**Abstract:** Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog  $\beta$ -D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1] Its antiviral efficacy is not due to direct enzyme inhibition or chain termination but is instead driven by a unique mechanism known as lethal mutagenesis or "error catastrophe".[1][2] This process relies on the intracellular conversion of Molnupiravir to its active triphosphate form, NHC-triphosphate (NHC-TP). This document provides a detailed technical overview of the metabolic activation of Molnupiravir, the molecular basis of NHC-TP-induced mutagenesis, and its interaction with the viral RNA-dependent RNA polymerase (RdRp). Quantitative data on its antiviral activity and biochemical properties are summarized, and detailed protocols for key experimental assays are provided to facilitate the understanding and replication of pivotal studies.

## Metabolic Activation Pathway

Molnupiravir (EIDD-2801) is the 5'-isobutyrate prodrug of NHC (EIDD-1931), a modification designed to enhance oral bioavailability.[1] The activation to its pharmacologically active form is a multi-step intracellular process.

- **Hydrolysis:** Following oral administration, Molnupiravir is rapidly and extensively metabolized in the plasma.[3][4][5] Host esterases, such as CES1 and CES2, hydrolyze the 5'-isobutyrate ester group, releasing the nucleoside analog, NHC.[1][3]

- Cellular Uptake: NHC is transported from the plasma into host cells via endogenous nucleoside transporters, including both equilibrative (ENT) and concentrative (CNT) transporters.<sup>[1][3]</sup>
- Anabolic Phosphorylation: Once inside the cell, NHC is sequentially phosphorylated by host cell kinases to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally to the active triphosphate metabolite, NHC-TP.<sup>[1][6][7][8]</sup> This active form is now a substrate for the viral replication machinery.



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